molecular formula C13H10N4O2 B2457823 3-Cyclopropyl-3'-phenyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775406-46-6

3-Cyclopropyl-3'-phenyl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2457823
CAS No.: 1775406-46-6
M. Wt: 254.249
InChI Key: HGEMTLCFPQAIRD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a cyclopropyl group and a phenyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclocondensation of appropriate amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of cyclopropylamidoxime with phenylacetic acid under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5,5’-bi-1,2,4-oxadiazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

    3-Cyclopropyl-5,5’-bi-1,2,4-oxadiazole: Lacks the phenyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and potential for various applications compared to similar compounds.

Properties

IUPAC Name

3-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-2-4-8(5-3-1)10-14-12(18-16-10)13-15-11(17-19-13)9-6-7-9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEMTLCFPQAIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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